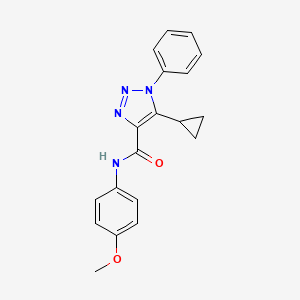

![molecular formula C13H17NO2 B2469695 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388023-46-8](/img/structure/B2469695.png)

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

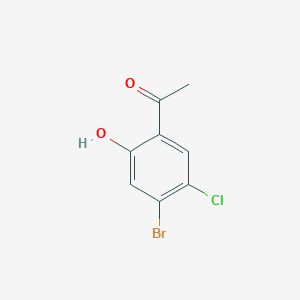

5-Methoxy-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C13H17NO2 . It is a derivative of 1,2-dihydrospiro[indole-3,4’-oxane], which has a molecular weight of 189.26 .

Synthesis Analysis

The synthesis of related compounds involves a one-pot, three-component Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The InChI code for 1,2-dihydrospiro[indole-3,4’-oxane] is 1S/C12H15NO/c1-2-4-11-10(3-1)12(9-13-11)5-7-14-8-6-12/h1-4,13H,5-9H2 . This can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical form of 1,2-dihydrospiro[indole-3,4’-oxane] is a powder . It has a melting point of 97-100 degrees Celsius . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] and its derivatives are involved in a variety of chemical synthesis processes. They are used in the synthesis of functional derivatives through multi-component condensation with compounds like 1,3-dicarbonyl compounds and malononitrile. Such processes result in the formation of fused analogs and derivatives with complex structures. For instance, the recyclization of certain derivatives in reactions with nitrogen binucleophiles leads to the synthesis of complex molecular structures, demonstrating the compound's utility in synthetic organic chemistry (Andina & Andin, 2016).

Pharmacological Applications

In pharmacological research, derivatives of 5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] have been explored for their potential in drug development. Notably, a series of novel aminopyridyl/pyrazinyl-substituted derivatives were designed, synthesized, and tested for their pharmacological and antitumor effects. These compounds have shown efficacy as c-Met/ALK dual inhibitors, indicating their potential in targeted cancer therapies (Li et al., 2013).

Material Science and Photochromism

The compound and its derivatives have been studied in the context of material science, particularly focusing on photochromic properties. A spiro[indoline-naphthaline]oxazine derivative exhibited significant photochromism in different solvents, showing potential for applications in smart materials and optical devices (Li et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-methoxyspiro[1,2-dihydroindole-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-15-10-2-3-12-11(8-10)13(9-14-12)4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXHSIRYPVGYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane] | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2469612.png)

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2469623.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)